molecular formula C19H31N5O3S B6530669 3-cyclohexyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide CAS No. 946224-54-0

3-cyclohexyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide

Cat. No. B6530669
CAS RN: 946224-54-0
M. Wt: 409.5 g/mol
InChI Key: HPTPHQJEWFLIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains a cyclohexyl group, a propanamide group, and a piperazine ring with a pyrimidin-2-yl group attached. These types of compounds are often synthesized for use in various fields, including medicinal chemistry .


Synthesis Analysis

The synthesis of such compounds often involves multi-step procedures, including various types of condensation reactions and cyclizations . The exact method would depend on the specific starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For instance, the amide group might undergo hydrolysis, and the piperazine ring might participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would be determined by its molecular structure. These might include its solubility, melting point, and stability .

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It has been optimized to provide nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This means it competes with ATP for binding to the kinase, thereby inhibiting its activity .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) . PKB binds to PI(3,4,5)P3, promoting its activation and signaling through phosphorylation of several enzyme or transcription factor substrates . These include GSK3β, FKHRL1, BAD, and mTOR, promoting proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variations in the linker group between the piperidine and the lipophilic substituent have identified potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo . It strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that it could have potential as an antitumor agent.

Future Directions

Future research on this compound might involve further exploration of its potential uses, based on its structure and properties. This could involve in-depth studies of its biological activity, or modifications to its structure to enhance its effectiveness .

properties

IUPAC Name

3-cyclohexyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O3S/c25-18(8-7-17-5-2-1-3-6-17)20-11-16-28(26,27)24-14-12-23(13-15-24)19-21-9-4-10-22-19/h4,9-10,17H,1-3,5-8,11-16H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTPHQJEWFLIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclohexyl-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide

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